2-((4-Chlorophenyl)sulfonyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile
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Description
2-((4-Chlorophenyl)sulfonyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile is a useful research compound. Its molecular formula is C16H10ClF3N2O2S and its molecular weight is 386.77. The purity is usually 95%.
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Scientific Research Applications
Polymer Research Applications :
- The compound has been utilized in the synthesis of novel fluorinated polyimides with high thermal stability and excellent optical transmittance. These polymers have applications in electronics due to their good solubility and lower color intensity, making them suitable for transparent and high-temperature-resistant materials (Yang, Su, & Wu, 2005).
Polymerization of Ethylenic Monomers :
- Research on complexation of trifluoromethanesulphonates, which are related to the compound , has provided insights into the behavior of these substances in polymerization reactions. This can influence the synthesis of various polymeric materials (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).
Fuel Cell Applications :
- The compound is relevant in the synthesis of sulfonated block copolymers containing fluorenyl groups, which have applications in fuel cells. These copolymers exhibit high proton conductivity and are promising for use in fuel-cell membranes (Bae, Miyatake, & Watanabe, 2009).
Crystal Structure Analysis :
- The compound's related derivatives have been used in crystal structure analysis, which is crucial for understanding the molecular properties and interactions of organic compounds. This has implications for material science and pharmaceutical research (Fotsing, Banert, Walfort, & Lang, 2006).
Synthesis of Novel Thermally Stable Polymers :
- Studies have shown the utility of related compounds in the synthesis of aromatic poly(sulfone sulfide amide imide)s. These polymers are noted for their solubility and thermal stability, making them useful in high-performance materials (Mehdipour-Ataei & Hatami, 2007).
Synthesis of Soluble and Stable Polymers :
- Research indicates the compound's relevance in synthesizing polyimide ionomers containing superacid groups. These polymers have applications in environments requiring high thermal stability and chemical resistance (Saito, Tanaka, Hirai, Nanasawa, Miyatake, & Watanabe, 2011).
Development of New Poly(azo-ester-imide)s :
- The compound is relevant in the interfacial polycondensation process to produce new optically active poly(azo-ester-imide)s. These materials can be used in various optical and electronic applications due to their unique photophysical properties (Hajipour, Zahmatkesh, Roosta, & Ruoho, 2009).
properties
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-[2-(trifluoromethyl)anilino]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O2S/c17-11-5-7-12(8-6-11)25(23,24)13(9-21)10-22-15-4-2-1-3-14(15)16(18,19)20/h1-8,10,22H/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWLABJHKQXLDR-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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